1-[(2-fluorobenzyl)sulfonyl]-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}piperidine-4-carboxamide
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Overview
Description
1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(2-{[(3-METHYLPHENYL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, fluorophenyl group, and methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(2-{[(3-METHYLPHENYL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, introduction of the fluorophenyl group, and attachment of the methanesulfonyl group. Common reagents used in these reactions include fluorobenzene derivatives, sulfonyl chlorides, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(2-{[(3-METHYLPHENYL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(2-{[(3-METHYLPHENYL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure could provide therapeutic benefits.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(2-{[(3-METHYLPHENYL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or other cellular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE
- 1-(2-{[(4-METHYLPHENYL)(PHENYL)METHYL]SULFANYL}ETHYL)PYRROLIDINE HYDROCHLORIDE
Uniqueness
1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(2-{[(3-METHYLPHENYL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential applications. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C23H29FN2O3S2 |
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Molecular Weight |
464.6 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methylsulfonyl]-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H29FN2O3S2/c1-18-5-4-6-19(15-18)16-30-14-11-25-23(27)20-9-12-26(13-10-20)31(28,29)17-21-7-2-3-8-22(21)24/h2-8,15,20H,9-14,16-17H2,1H3,(H,25,27) |
InChI Key |
ARKWPANZCKMDGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSCCNC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F |
Origin of Product |
United States |
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